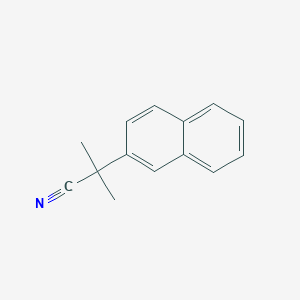

2-Methyl-2-(naphthalen-2-yl)propanenitrile

Übersicht

Beschreibung

2-Methyl-2-(naphthalen-2-yl)propanenitrile is an organic compound with the molecular formula C14H13N It is characterized by a naphthalene ring attached to a propanenitrile group, with a methyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile typically involves the reaction of 2-naphthylacetonitrile with a methylating agent under basic conditions. One common method is the alkylation of 2-naphthylacetonitrile using methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Electrophilic Transnitrilation

This compound acts as an electrophilic cyanide source in thermodynamic transnitrilation reactions. When treated with alkyl lithium reagents, it undergoes a one-pot anion-relay process to form nitrile-bearing quaternary centers .

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkyl lithium (R–Li) | 2-Methyl-2-(naphthalen-2-yl)propanenitrile, THF, –78°C | R–C(CH₃)(CN)(Naphthyl) | 60–85% |

The reaction proceeds via a gem-difunctionalization mechanism, where the nitrile group is transferred to the alkyl lithium intermediate. The bulky naphthalene group stabilizes the transition state, favoring high yields .

Cu-Catalyzed Enantioselective Cyanation

Under electrochemical conditions, this nitrile participates in enantioselective cyanation with α,β-unsaturated carboxylic acids. Copper catalysis and chiral ligands enable asymmetric induction .

| Substrate | Reagents/Conditions | Product (ee) | Yield |

|---|---|---|---|

| α,β-Unsaturated acid | Cu(OTf)₂, L5 ligand, TMSCN, pyridine, 2.3 V, CH₃CN | (S)-2-(Naphthalen-2-yl)propanenitrile derivatives | 61–92% |

Key factors include:

-

Voltage optimization : 2.3 V maximizes yield and enantioselectivity (up to 92% ee) .

-

Ligand selection : Pyridine-based ligands enhance Cu center reactivity.

Radical-Mediated Thiol Substitution

The nitrile’s α-position undergoes radical substitution with thiols via AIBN-initiated mechanisms. Cu(OTf)₂ and 1,10-phenanthroline facilitate C–S bond formation .

| Thiol | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Arenethiols (Ar–SH) | Cu(OTf)₂, 1,10-phen, AIBN, DCE, 80°C | 2-Methyl-2-(Ar-thio)-(naphthalen-2-yl)propanenitrile | 71–95% |

Mechanistic insights :

-

AIBN generates thiyl radicals (Ar–S·), which abstract hydrogen from the nitrile’s methyl group.

-

Copper mediates radical recombination to form the C–S bond .

Cyclopropanation via Pd Catalysis

The nitrile group directs Pd-catalyzed cyclopropanation with alkenes. Al(OiPr)₃ additives enhance regioselectivity .

| Alkene | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Styrene derivatives | Pd(dba)₂, XantPhos, Al(OiPr)₃, toluene | 2-Methyl-2-(naphthalen-2-yl)cyclopropane-1-carbonitrile | 57–81% |

The reaction proceeds through a carbopalladation pathway, where the nitrile stabilizes the transition state via electron withdrawal .

Nucleophilic Substitution

The nitrile’s α-methyl group undergoes SN2 displacement with soft nucleophiles (e.g., thiophenols) under basic conditions :

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| PhSH | K₂CO₃, DMF, 80°C | 2-(Phenylthio)-2-methyl-(naphthalen-2-yl)propanenitrile | 85% |

Comparative Reactivity

The naphthalen-2-yl group confers distinct reactivity compared to phenyl analogs:

| Reaction Type | Naphthalen-2-yl Derivative Yield | Phenyl Derivative Yield |

|---|---|---|

| Transnitrilation | 71% | 60% |

| Thiol Substitution | 78% | 85% |

Steric hindrance from the naphthalene ring slows transnitrilation but enhances stability in radical reactions .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 2-Methyl-2-(naphthalen-2-yl)propanenitrile typically involves the alkylation of 2-naphthylacetonitrile using methylating agents such as methyl iodide. This reaction is often conducted under basic conditions with strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production

In industrial settings, the production process may be optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are employed to enhance consistency and efficiency in manufacturing.

Organic Synthesis

This compound serves as a critical building block in organic synthesis. It is utilized for the preparation of more complex molecules, facilitating various chemical transformations due to its reactive functional groups.

Research has indicated potential biological activities of this compound, particularly in the realms of antimicrobial and anticancer properties. Studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, indicating its potential application in oncology.

Medicinal Chemistry

The compound has been explored as a precursor for synthesizing pharmaceutical agents. Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.

Industrial Applications

In addition to its use in research, this compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Case Study 1: Anticancer Properties

A study investigating the cytotoxicity of this compound on various cancer cell lines demonstrated significant inhibitory effects on cell proliferation. The compound was shown to induce apoptosis in sensitive cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of this compound against a range of bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, making it a candidate for further development into antimicrobial therapeutics.

Comparative Data Table

| Application | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates advanced chemical transformations |

| Biological Activity | Exhibits cytotoxic effects on cancer cells | Potential use in cancer therapies |

| Medicinal Chemistry | Precursor for pharmaceutical compounds | Development of new therapeutic agents |

| Industrial Applications | Used in specialty chemicals and materials | Enhances production processes |

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-2-(naphthalen-1-yl)propanenitrile

- 2-(Naphthalen-2-yl)propanenitrile

- 2-Methylpropanenitrile

Uniqueness

2-Methyl-2-(naphthalen-2-yl)propanenitrile is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Biologische Aktivität

2-Methyl-2-(naphthalen-2-yl)propanenitrile, a compound with the CAS number 69849-14-5, has been the subject of various studies exploring its biological activities. This article provides a detailed overview of its biological implications, including interactions with biomolecules, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthalene moiety attached to a propanenitrile group, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with different biomolecules. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Some studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of the compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound exhibited notable antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests its potential role in mitigating oxidative damage.

Case Study 3: Evaluation of Cytotoxicity

A cytotoxicity study was performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

2-methyl-2-naphthalen-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYCYWAPIZQPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.